

GDC-6036 (Divarasib) In Vitro Cell Viability Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GDC-6036-NH	
Cat. No.:	B10831487	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6036, also known as Divarasib, is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various cancers.[1][2][3] This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cell viability of cancer cell lines treated with GDC-6036. The provided methodologies are essential for researchers engaged in the preclinical evaluation of this and similar targeted therapies.

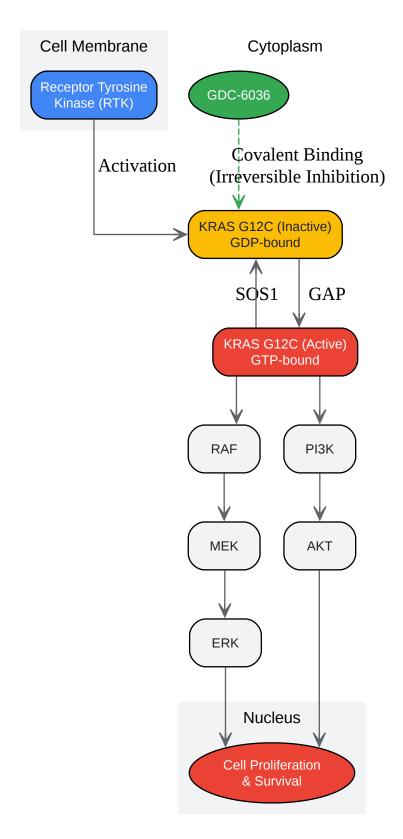
GDC-6036 irreversibly binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive, GDP-bound state.[4] This action effectively inhibits downstream signaling through pathways critical for tumor cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways. Preclinical studies have demonstrated that GDC-6036 exhibits a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and is over 18,000-fold more selective for KRAS G12C mutant cell lines compared to those with wild-type KRAS. [1][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.



KRAS G12C Signaling Pathway and Inhibition by GDC-6036





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Caption: KRAS G12C signaling and GDC-6036 inhibition.

Experimental Workflow for Cell Viability Assay



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Caption: GDC-6036 in vitro cell viability workflow.

Data Presentation: In Vitro Potency of GDC-6036

GDC-6036 has demonstrated superior potency and selectivity in preclinical studies when compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[1] It is reported to be 5 to 20 times more potent and up to 50 times more selective in vitro.[6]

Inhibitor	Cell Line	Assay Type	IC50 (nM)	Reference
GDC-6036 (Divarasib)	Multiple KRAS G12C+ lines	Not Specified	Sub-nanomolar (median)	[1]
Sotorasib	Not Specified	Not Specified	Not Specified	[1]
Adagrasib	Not Specified	Not Specified	Not Specified	[1]

Note: Specific IC50 values for a broad panel of cell lines are not publicly available in a consolidated table. The data indicates a median IC50 in the sub-nanomolar range across multiple KRAS G12C positive cell lines.

Experimental Protocols



The following is a detailed protocol for determining the in vitro cell viability of KRAS G12C mutant cancer cell lines upon treatment with GDC-6036 using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials and Reagents

- KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- GDC-6036 (Divarasib)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well microplates
- Luminometer

Protocol

Cell Culture and Seeding: 1.1. Culture KRAS G12C mutant cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2. Harvest cells using Trypsin-EDTA and perform a cell count. 1.3. Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a volume of 90 μL of culture medium. 1.4. Incubate the plates for 24 hours to allow cells to attach and resume growth.



- Compound Preparation and Treatment: 2.1. Prepare a stock solution of GDC-6036 in DMSO (e.g., 10 mM). 2.2. Perform serial dilutions of the GDC-6036 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 μM). 2.3. Add 10 μL of the diluted GDC-6036 solutions to the respective wells. Include wells with vehicle control (DMSO-containing medium) and wells with medium only (for background measurement). 2.4. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement (CellTiter-Glo® Assay): 3.1. Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. 3.2.
 Add 100 μL of CellTiter-Glo® reagent to each well. 3.3. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. 3.4. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. 3.5. Measure the luminescence of each well using a luminometer.
- Data Analysis: 4.1. Subtract the average background luminescence (from wells with medium only) from all other readings. 4.2. Normalize the data to the vehicle-treated control wells (representing 100% viability). 4.3. Plot the normalized cell viability against the logarithm of the GDC-6036 concentration. 4.4. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This detailed protocol provides a robust framework for assessing the in vitro efficacy of GDC-6036 and can be adapted for other cell viability assays and targeted inhibitors. Careful execution of these steps will ensure the generation of reliable and reproducible data for preclinical drug development.

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